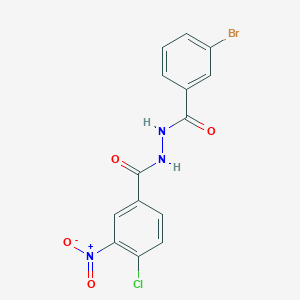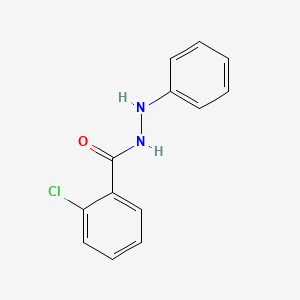
2-(benzoylamino)-N-(3-hydroxypropyl)benzamide
Übersicht
Beschreibung
Chemical Reactions Analysis
The compound contains several functional groups that could undergo various chemical reactions. For example, the amide group could participate in hydrolysis or reduction reactions, while the aromatic rings could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like the amide and hydroxyl groups could enhance its solubility in polar solvents. The aromatic rings could contribute to its UV-visible absorption spectrum .Wirkmechanismus
The mechanism of action of 2-(benzoylamino)-N-(3-hydroxypropyl)benzamide is not fully understood. However, it has been suggested that this compound may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound has also been found to inhibit the production of inflammatory cytokines, which could explain its anti-inflammatory properties.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the production of inflammatory cytokines. This compound has also been found to have antioxidant properties, which could make it useful in the treatment of oxidative stress-related diseases such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
2-(benzoylamino)-N-(3-hydroxypropyl)benzamide has several advantages as a candidate for use in laboratory experiments. It is relatively easy to synthesize and has been found to exhibit various biochemical and physiological effects. However, there are also some limitations to its use. This compound has been found to be unstable in solution, which could affect its potency. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research on 2-(benzoylamino)-N-(3-hydroxypropyl)benzamide. One area of interest is its potential as an anti-cancer agent. More research is needed to fully understand its mechanism of action and to determine its efficacy in vivo. Another area of interest is its potential as a treatment for inflammatory diseases. Further studies are needed to determine its safety and efficacy in humans. Additionally, more research is needed to fully understand its antioxidant properties and potential applications in the treatment of oxidative stress-related diseases.
Wissenschaftliche Forschungsanwendungen
2-(benzoylamino)-N-(3-hydroxypropyl)benzamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments. This compound has been shown to inhibit the growth of cancer cells, making it a potential anti-cancer agent. It has also been found to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
2-benzamido-N-(3-hydroxypropyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c20-12-6-11-18-17(22)14-9-4-5-10-15(14)19-16(21)13-7-2-1-3-8-13/h1-5,7-10,20H,6,11-12H2,(H,18,22)(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJOGWABCOTXOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[(2-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B3842652.png)


![N'-[(3,4-dimethoxybenzoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B3842670.png)
![methyl 5-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylate](/img/structure/B3842687.png)
![N'-[(2-phenylacetyl)oxy]benzenecarboximidamide](/img/structure/B3842694.png)
![3-chloro-N'-[1-(4-nitrophenyl)ethylidene]benzohydrazide](/img/structure/B3842698.png)
![N'-[1-(1,2-dihydro-5-acenaphthylenyl)ethylidene]-4-nitrobenzohydrazide](/img/structure/B3842703.png)
![N'-[(4-tert-butylbenzoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B3842710.png)

![1-(5-methoxy-2-{[(3-methoxybenzyl)amino]methyl}phenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B3842735.png)
![2-amino-N'-[1-(4-chlorophenyl)ethylidene]benzohydrazide](/img/structure/B3842738.png)

